3,5-Diamino-6-chloropicolinic acid
Description
Contextualization within Halogenated Heterocyclic Compound Chemistry
Heterocyclic compounds, organic molecules containing at least one atom other than carbon in a ring structure, are fundamental to the chemistry of life and industry. sigmaaldrich.com When these rings are modified with halogen atoms (fluorine, chlorine, bromine, or iodine), the resulting halogenated heterocycles often exhibit unique chemical and physical properties. sigmaaldrich.com The presence of a halogen, such as the chlorine atom in 3,5-Diamino-6-chloropicolinic acid, can significantly influence a molecule's reactivity, lipophilicity, and metabolic stability. sigmaaldrich.comnih.gov This makes halogenated heterocycles crucial intermediates in organic synthesis and a focal point in the development of new pharmaceuticals and agrochemicals. exlibrisgroup.comsigmaaldrich.com Organochlorine compounds, in particular, are widely utilized in a variety of synthetic reactions. sigmaaldrich.com
Academic Significance of Substituted Picolinic Acid Scaffolds
The picolinic acid scaffold, a pyridine (B92270) ring with a carboxylic acid group at the 2-position, is a versatile and highly valued platform in chemical research. ontosight.ai Its structure allows for diverse substitution patterns on the pyridine ring, enabling the fine-tuning of a molecule's biological and physical properties. nih.gov Picolinic acid and its derivatives are known to form stable complexes with a variety of metal ions, a characteristic that is exploited in coordination chemistry and has potential biomedical applications, such as in the development of radiotheranostic agents. researchgate.net The ability to introduce various functional groups onto the picolinic acid backbone makes it a privileged scaffold in drug discovery, with derivatives being investigated for a wide range of therapeutic applications. ontosight.ainih.gov
Historical Development of Related Chemical Classes in Scholarly Literature
The study of pyridinecarboxylic acids has a rich history. Picolinic acid itself has been traditionally prepared through the oxidation of α-picoline. nih.gov Over the years, research has expanded to include a vast number of its derivatives. Early investigations often focused on fundamental synthesis and characterization, while later work has increasingly been driven by the search for new bioactive molecules. For instance, the discovery of the anti-tuberculosis activity of the isonicotinic acid derivative, isoniazid, spurred significant interest in the medicinal applications of pyridinecarboxylic acids. This historical progression has led to the development of a diverse library of substituted picolinic acids with a wide range of biological activities. nih.gov
Current Research Paradigms for Picolinic Acid Analogs
Current research into picolinic acid analogs is largely focused on their potential as therapeutic agents. A significant area of investigation is their use as enzyme inhibitors. nih.gov The structural features of picolinic acid derivatives allow them to interact with the active sites of various enzymes, making them attractive candidates for the development of drugs to treat a range of diseases, including cancer and inflammatory conditions. pensoft.net Furthermore, the introduction of different substituents onto the picolinic acid ring is a key strategy in modern drug discovery to optimize potency, selectivity, and pharmacokinetic properties. ontosight.ainih.gov Research is also ongoing into their applications in materials science and catalysis.
Chemical Profile of this compound
While detailed research findings specifically on this compound are not widely available in published literature, its chemical properties can be inferred from its structure and data available from chemical suppliers.
| Property | Value |
| CAS Number | 465513-12-6 |
| Molecular Formula | C₆H₆ClN₃O₂ |
| Molecular Weight | 187.58 g/mol |
| IUPAC Name | 3,5-diamino-6-chloropyridine-2-carboxylic acid |
| SMILES Code | O=C(O)C1=NC(Cl)=C(N)C=C1N |
This table contains data from chemical supplier BLD Pharm. bldpharm.com
The synthesis of this compound is not extensively documented in scholarly articles. However, general methods for the synthesis of substituted picolinic acids often involve the modification of a pre-existing picolinic acid core or the construction of the substituted pyridine ring through cyclization reactions. umsl.edugoogle.com For example, the synthesis of aminopicolinic acids can be achieved through the nitration of a picolinic acid N-oxide followed by reduction. umsl.edu
Research Applications and Future Directions
Given the lack of specific research on this compound, its potential applications can be extrapolated from studies on structurally similar compounds. For instance, derivatives of the closely related 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid have been investigated as epithelial sodium channel blockers, suggesting a potential therapeutic area for analogous picolinic acid derivatives. nih.gov
The broader class of halogenated and aminated picolinic acids is of interest in medicinal chemistry. The presence of amino groups and a halogen atom on the picolinic acid scaffold provides multiple points for further chemical modification, allowing for the creation of diverse chemical libraries for screening against various biological targets. Future research on this compound would likely involve its synthesis and subsequent evaluation of its biological activity, potentially in areas such as enzyme inhibition or as a building block for more complex molecules.
Structure
3D Structure
Properties
IUPAC Name |
3,5-diamino-6-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-5-3(9)1-2(8)4(10-5)6(11)12/h1H,8-9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSDUMOMNPRDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1N)Cl)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247186 | |
| Record name | 3,5-Diamino-6-chloro-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465513-12-6 | |
| Record name | 3,5-Diamino-6-chloro-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465513-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diamino-6-chloro-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,5 Diamino 6 Chloropicolinic Acid and Its Analogs
Retrosynthetic Analysis and Key Precursor Chemistry
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process begins with the identification of key functional groups and strategic bond disconnections in the target molecule. amazonaws.com For 3,5-Diamino-6-chloropicolinic acid, the primary disconnections would be at the C-N and C-Cl bonds, as well as the C-C bond connecting the carboxylic acid group to the pyridine (B92270) ring.
The analysis would logically lead back to simpler pyridine scaffolds. A plausible retrosynthetic strategy would involve the disconnection of the amino groups, suggesting precursors like a dichloropicolinic acid derivative. Further disconnection of the chloro and carboxyl groups could point towards a polysubstituted pyridine that can be elaborated. The goal is to arrive at simple, often commercially available starting materials. wikipedia.org
A key consideration in the retrosynthesis of such a densely functionalized pyridine is the order of introduction of the substituents. The reactivity of the pyridine ring is significantly altered by the presence of electron-donating (amino) and electron-withdrawing (chloro, carboxylic acid) groups. Therefore, the sequence of chlorination, amination, and carboxylation steps is critical to achieving the desired substitution pattern.
Novel Approaches to Amino- and Chloro-Pyridinocarboxylic Acid Synthesis
The synthesis of amino- and chloro-substituted pyridinocarboxylic acids often requires innovative strategies to control regioselectivity and achieve efficient bond formations.
Regioselective Functionalization Strategies
Achieving the desired substitution pattern on a pyridine ring is a significant challenge due to the influence of the nitrogen atom on the ring's electronic properties. Researchers have developed various strategies to control the position of incoming functional groups.
One approach involves the use of directing groups, which can guide the substitution to a specific position. For instance, an existing substituent can electronically activate or deactivate certain positions on the ring, thereby directing the next substitution. The regioselective metalation of pyridines has also been extensively used to introduce functional groups at specific sites. nih.gov
Another powerful technique is the use of pyridyne intermediates. These highly reactive species allow for the adjacent, regioselective double functionalization of the pyridine ring. nih.gov For example, the generation of a 3,4-pyridyne intermediate from a 3-chloropyridine (B48278) derivative can lead to the regioselective addition of nucleophiles at the 4-position, followed by an electrophilic quench at the 3-position, yielding 2,3,4-trisubstituted pyridines. nih.gov
The use of blocking groups offers another avenue for regiocontrol. A temporary group can be introduced to block a more reactive position, forcing functionalization to occur at the desired, less reactive site. This strategy has been successfully employed for the C4-alkylation of pyridines. nih.gov
Catalytic Pathways in C-N and C-Cl Bond Formation
Modern synthetic chemistry heavily relies on catalytic methods to form carbon-nitrogen (C-N) and carbon-chlorine (C-Cl) bonds with high efficiency and selectivity.
C-N Bond Formation: The formation of C-N bonds on a pyridine ring can be achieved through various catalytic reactions. researchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds between aryl halides and amines. researchgate.net This reaction is applicable to halopyridines, allowing for the introduction of amino groups. researchgate.net Copper-catalyzed reactions have also proven effective for the amination of N-heterocycles. organic-chemistry.org Furthermore, metal-free C-N bond-forming reactions of polyhalogenated pyridines have been developed, offering an alternative under mild conditions. rsc.org
C-Cl Bond Formation: The introduction of chlorine atoms onto a pyridine ring can be accomplished through several methods. Direct chlorination using reagents like chlorine gas can be effective, sometimes in the presence of a catalyst, to produce polychlorinated pyridines. google.com For more selective chlorinations, Sandmeyer-type reactions can be employed, where a primary aromatic amine is converted into a diazonium salt, which is then treated with a chloride source, typically a copper(I) chloride.
Derivatization Techniques for Structural Modification and Probe Generation
The synthesis of derivatives of this compound is crucial for exploring structure-activity relationships (SAR) and developing chemical probes for biological studies.
Synthesis of Esters and Amides for Research Applications
The carboxylic acid group of this compound is a prime site for derivatization. Esterification and amidation are common transformations that allow for the modulation of the compound's physicochemical properties, such as solubility and cell permeability.
Ester Synthesis: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive species, such as an acyl chloride or an anhydride, followed by reaction with an alcohol. The synthesis of methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates has been described through the treatment of dimethyl 2-(methoxymethylene)pentanedioates with guanidine (B92328) carbonate. nih.gov
Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. Standard coupling reagents, such as carbodiimides (e.g., EDCI) in the presence of an activating agent (e.g., HOBt), are widely used to couple carboxylic acids with amines. mdpi.com The synthesis of N-alkyl-N-phenylpicolinamides has been achieved by coupling picolinic acid with N-alkylanilines. nih.gov These reactions can sometimes lead to unexpected side products, such as the chlorination of the pyridine ring when using thionyl chloride to generate the acid chloride in situ. nih.gov
| Derivative Type | Synthetic Method | Key Reagents |
| Esters | Fischer Esterification | Alcohol, Acid Catalyst |
| Acyl Chloride Route | Thionyl Chloride, Alcohol | |
| Amides | Carbodiimide Coupling | Amine, EDCI, HOBt |
| Acyl Chloride Route | Thionyl Chloride, Amine |
Introduction of Diverse Chemical Moieties for Structure-Activity Probing
To comprehensively probe the structure-activity relationships of this compound, a variety of chemical groups can be introduced at different positions on the molecule. nih.govmdpi.comnih.gov This allows for the systematic investigation of how changes in steric bulk, electronic properties, and hydrogen bonding potential affect the compound's biological activity.
The amino groups at the 3- and 5-positions offer handles for further functionalization. For example, acylation or alkylation of these amino groups can introduce a wide range of substituents. The chloro group at the 6-position can also be a site for modification, for instance, through nucleophilic aromatic substitution reactions, to introduce different halogens or other functional groups.
The synthesis of a series of analogs with systematic variations allows for the construction of a detailed SAR profile. For example, in the development of novel inhibitors, optimization often focuses on a specific position, such as the C-4 position of a triazine ring, where different aromatic substituents can be introduced to enhance potency and cellular penetration. nih.gov
| Modification Site | Reaction Type | Potential New Moieties |
| 3- and 5-Amino Groups | Acylation | Alkanoyl, Aroyl groups |
| Alkylation | Alkyl, Benzyl groups | |
| 6-Chloro Group | Nucleophilic Aromatic Substitution | Other halogens, Alkoxy, Thiol groups |
| 2-Carboxylic Acid | Esterification/Amidation | Various esters and amides |
Optimization of Reaction Conditions and Yield Enhancement in Laboratory Synthesis
The laboratory synthesis of this compound, a substituted pyridine, often involves the amination of a dichlorinated pyridine precursor. The optimization of reaction conditions is paramount to maximize yield and purity. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, and reactants.
Transition-metal-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-nitrogen bonds in the synthesis of aminopyridines. acs.org Palladium and copper-based catalytic systems are commonly employed for the amination of halopyridines. acs.orgnih.gov For instance, the Goldberg reaction, a copper-catalyzed N-arylation, has been shown to be effective for the synthesis of 2-N-substituted aminopyridines from 2-bromopyridine (B144113). nih.gov The optimization of this type of reaction often involves screening different ligands, bases, and solvents.
In a study on the synthesis of 2-methylaminopyridine amides, the catalyst system formed in situ from copper iodide (CuI) and 1,10-phenanthroline (B135089) proved highly effective. nih.gov The reaction conditions were optimized to achieve high yields, with catalyst loadings as low as 0.5–3 mol%. nih.gov The choice of base and solvent also plays a critical role. For example, potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be used as the base, with solvents like toluene (B28343) being suitable for the reaction. nih.gov
The following interactive table summarizes the optimization of reaction conditions for the amination of 2-bromopyridine with N-benzylformamide, a reaction analogous to the amination steps required for this compound synthesis.
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | CuI/DMEDA (2%/4%) | K₂CO₃ | Toluene | Reflux | 24 | 80 | nih.gov |
| 2 | CuI/DMEDA (2%/4%) | K₃PO₄ | Toluene | Reflux | 24 | 84 | nih.gov |
| 3 | CuI/1,10-phenanthroline (5%/5%) | K₂CO₃ | Toluene | Reflux | 24 | 92 | nih.gov |
For the synthesis of di-substituted pyridines, such as this compound, a stepwise amination approach is often necessary. The introduction of the first amino group can deactivate the pyridine ring towards further nucleophilic substitution, making the second amination more challenging. mdpi.com In such cases, palladium-catalyzed amination can be employed for the second step. mdpi.com The optimization of this step might involve the use of specialized phosphine (B1218219) ligands, such as Cy-JosiPhos or DavePhos, to facilitate the reaction. mdpi.com
Furthermore, flow chemistry presents a modern approach to optimize reaction conditions by allowing for precise control over parameters like temperature and residence time, which can lead to improved yields and purity of the product. nih.gov
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles in the synthesis of chemical compounds is aimed at reducing the environmental impact of chemical processes. acs.orgresearchgate.net These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency. semanticscholar.orgedu.krd
In the context of synthesizing this compound, several green chemistry principles can be applied:
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller quantities and can be recycled, thus minimizing waste. semanticscholar.orgedu.krd As discussed, palladium and copper catalysts are instrumental in the amination of halopyridines. acs.orgnih.govnih.gov The development of highly active catalysts allows for lower catalyst loadings, further enhancing the greenness of the process. nih.gov
Safer Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids. researchgate.net For certain nucleophilic aromatic substitution (SNAr) reactions on heteroaryl chlorides, water has been investigated as a solvent in the presence of potassium fluoride (B91410) (KF), offering a more environmentally benign option. researchgate.net
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Multi-component reactions, where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical reactions. rsc.org Designing a convergent synthesis for this compound that utilizes a multi-component approach could significantly improve its atom economy.
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. acs.org The development of catalysts that are active under mild conditions is a key area of research. nih.govscientificupdate.com For example, some copper-catalyzed amination reactions can be carried out under mild conditions. nih.gov
The following table outlines the twelve principles of green chemistry and their potential application in the synthesis of this compound.
| Principle | Description | Application in Synthesis |
|---|---|---|
| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. acs.org | Optimizing reactions for high yields and selectivity to minimize byproducts. |
| 2. Atom Economy | Synthetic methods should maximize the incorporation of all materials used into the final product. acs.org | Employing addition reactions and multi-component reactions. |
| 3. Less Hazardous Chemical Syntheses | Synthesize substances with little or no toxicity to human health and the environment. acs.org | Choosing less toxic reagents and intermediates. |
| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. acs.org | This principle is more related to the final product's application. |
| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances should be made unnecessary wherever possible and innocuous when used. acs.org | Using water, ethanol, or other green solvents instead of chlorinated hydrocarbons. researchgate.net |
| 6. Design for Energy Efficiency | Energy requirements should be minimized. Syntheses should be conducted at ambient temperature and pressure. acs.org | Using catalysts that allow for lower reaction temperatures. nih.gov |
| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting. acs.org | Exploring bio-based starting materials if feasible. |
| 8. Reduce Derivatives | Unnecessary derivatization should be minimized or avoided. semanticscholar.org | Developing selective reactions that do not require protecting groups. |
| 9. Catalysis | Catalytic reagents are superior to stoichiometric reagents. semanticscholar.orgedu.krd | Utilizing copper or palladium catalysts for amination reactions. acs.orgnih.gov |
| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. acs.org | This principle is more related to the final product's lifecycle. |
| 11. Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. acs.org | Implementing in-process controls to monitor reaction progress and prevent runaway reactions or byproduct formation. |
| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. acs.org | Avoiding highly reactive or explosive reagents and using stable intermediates. |
By integrating these advanced synthetic strategies and green chemistry principles, the laboratory and industrial-scale production of this compound and its analogs can be made more efficient, cost-effective, and environmentally sustainable.
Molecular Mechanisms of Biological Interaction and Biochemical Pathways Non Clinical Focus
Elucidation of Molecular Recognition Events with Target Biomolecules
The biological activity of synthetic auxins like 3,5-Diamino-6-chloropicolinic acid is initiated by their specific recognition and binding to target biomolecules within the cell. This interaction is not a simple lock-and-key mechanism but a sophisticated molecular event that triggers a complex downstream signaling cascade.
The primary targets of auxin and synthetic auxins are a class of F-box proteins that act as substrate receptors for SKP1-CULLIN-F-box (SCF) E3 ubiquitin ligase complexes. researchgate.netnih.gov In this model, the auxin molecule acts as a form of "molecular glue," stabilizing the interaction between the F-box protein and its substrate, a family of transcriptional repressors known as Aux/IAA proteins. nih.gov
While specific binding affinity data for this compound is not extensively documented in public literature, molecular docking studies on closely related picolinate (B1231196) analogs provide significant insight. For instance, studies on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have used computational docking to predict their binding energy with the auxin receptor AFB5. nih.gov These analyses reveal that specific chemical modifications can significantly enhance the affinity for the receptor pocket compared to older picolinates like picloram. nih.gov The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions between the ligand and key amino acid residues within the receptor's binding site. nih.gov For example, the carboxyl group of the picolinic acid is crucial for anchoring the molecule within the binding pocket, a feature shared across most synthetic auxins.
In the model plant Arabidopsis thaliana, the auxin receptor family consists of TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and five related AUXIN SIGNALING F-BOX (AFB) proteins. nih.gov A critical finding in auxin biology is that different classes of synthetic auxins exhibit preferential binding to specific members of this receptor family.
The picolinate class of herbicides, to which this compound belongs, demonstrates a distinct preference for the Auxin-Signaling F-box Protein 5 (AFB5) . scielo.bracs.orgnih.gov This is in contrast to the natural auxin IAA and other synthetic auxins like 2,4-D, which show strong activity with TIR1. nih.gov Genetic studies have shown that mutations in the AFB5 gene confer resistance to picolinate auxins, but not to IAA or 2,4-D, providing strong evidence that AFB5 is the primary in-vivo target for this chemical class. nih.govscielo.br This selective binding to a specific receptor isoform is a key determinant of the biological activity profile of picolinate herbicides. acs.org
Influence on Cellular Regulatory Pathways in Model Organisms (e.g., Plant Biochemistry)
The binding of a synthetic auxin to its receptor is the initiating event that triggers a well-defined cellular regulatory pathway. The primary consequence is the targeted degradation of Aux/IAA transcriptional repressor proteins. researchgate.netnih.gov
In the absence of high auxin concentrations, Aux/IAA proteins bind to AUXIN RESPONSE FACTORs (ARFs), which are transcription factors. This binding prevents ARFs from activating the transcription of auxin-responsive genes. nih.gov When this compound or a similar picolinate binds to AFB5, it stabilizes the interaction between the SCF^AFB5^ complex and an Aux/IAA protein. nih.gov This event flags the Aux/IAA protein for polyubiquitination, a process where multiple ubiquitin molecules are attached to the protein. The polyubiquitinated Aux/IAA is then recognized and rapidly degraded by the 26S proteasome. nih.gov
The removal of the Aux/IAA repressor liberates the ARF transcription factor. nih.gov The now-active ARF can bind to auxin-response elements in the promoters of target genes, leading to their transcription. frontiersin.org These genes are involved in a wide array of processes, including cell elongation, division, and differentiation. At the supraoptimal concentrations associated with herbicide application, this pathway becomes overstimulated, leading to uncontrolled and disorganized growth, ethylene (B1197577) production, and the generation of reactive oxygen species, which ultimately cause cell and plant death. scielo.br Studies have shown that exogenous application of synthetic auxins rapidly decreases the half-life of Aux/IAA proteins, demonstrating the speed and efficiency of this degradation-based signaling system. nih.gov
Comparative Analysis of Analog Interactions and Mechanistic Divergence
| Compound Name | Structure | Key Structural Features | Primary Receptor Target(s) | Notes |
| This compound | Chemical formula: C₆H₆ClN₃O₂ | Picolinic acid core with two amino groups and one chlorine atom. | Expected to be AFB5 | The focus of this article; herbicidal activity is inferred from its structural class. |
| Picloram | 4-amino-3,5,6-trichloropicolinic acid | Picolinic acid core with three chlorine atoms. | AFB5 > TIR1/AFB2 | A widely used picolinate herbicide, often used as a benchmark in comparative studies. nih.gov |
| Clopyralid | 3,6-dichloro-2-pyridinecarboxylic acid | Picolinic acid core with two chlorine atoms. | AFB5 (lower binding than picloram) | Another commercial picolinate herbicide. nih.govnih.gov |
| Aminopyralid (B1667105) | 4-amino-3,6-dichloropyridine-2-carboxylic acid | Picolinic acid core with an amino group and two chlorine atoms. | AFB5 > TIR1/AFB2 | Shows higher binding to AFB5 compared to other receptors. nih.gov |
| Halauxifen | 6-arylpicolinate derivative | Features a complex aryl group at the 6-position of the picolinate ring. | Strong and selective binding to AFB5 . | A newer generation arylpicolinate herbicide with high efficacy. nih.gov |
The data clearly shows a trend where picolinate auxins selectively target the AFB5 receptor. Newer generations of these herbicides, such as the arylpicolinates (e.g., halauxifen), achieve very high potency and selectivity for AFB5 through complex substitutions on the picolinic acid ring. nih.gov Molecular docking studies have confirmed that these larger substitutions can form more extensive interactions within the AFB5 binding pocket, leading to higher affinity than older, smaller picolinates like picloram. nih.gov This highlights how modifications to the basic picolinate scaffold can fine-tune the interaction with the target receptor, leading to enhanced herbicidal activity.
Enzyme Inhibition or Activation Studies in In Vitro Systems
In the context of this compound and other synthetic auxins, the interaction with their target is best described as an activation of an enzymatic complex rather than classical inhibition or activation of a standalone enzyme. The target, the SCF^AFB5^ complex, is an E3 ubiquitin ligase—an enzyme that catalyzes the final step of transferring ubiquitin to a substrate protein. nih.gov
The synthetic auxin acts as a necessary co-factor or "molecular glue" that enables the enzyme (SCF^AFB5^) to recognize and bind its substrate (the Aux/IAA repressor). nih.gov Without the auxin molecule, the affinity between the F-box protein subunit and the Aux/IAA protein is low, and the ubiquitination reaction proceeds inefficiently, if at all. The binding of the auxin ligand effectively "switches on" the E3 ligase's activity towards its specific Aux/IAA target. Therefore, in vitro studies focus on measuring the auxin-dependent interaction between the receptor and its substrate, which serves as a proxy for the activation of the ubiquitination cascade.
Environmental Fate, Transformation Pathways, and Biogeochemical Cycling
Abiotic Degradation Processes in Environmental Matrices
Abiotic degradation, which involves non-biological processes, plays a significant role in the transformation of 3,5-Diamino-6-chloropicolinic acid in the environment. The primary abiotic degradation pathways are photolysis and hydrolysis.
Photolysis, or the breakdown of compounds by light, is a major route of degradation for this compound, particularly in aquatic environments. epa.gov In surface water, the photolysis half-life of this compound is rapid, estimated to be approximately 0.6 days under standard conditions. wordpress.com This indicates a swift degradation process in shallow, clear water bodies where sunlight penetration is high. epa.govmass.gov However, in deeper or turbid waters, the effectiveness of photolysis can be limited due to the attenuation of sunlight, potentially leading to a longer half-life. epa.gov
On soil surfaces, photolytic degradation occurs at a slower rate, with a reported half-life of about 72 days. mass.govnih.gov The degradation through aqueous photolysis can result in the formation of several byproducts, including malonamic acid and oxamic acid, as well as other unidentified acid amides. mass.govbeyondpesticides.org
| Matrix | Half-Life (DT50) | Conditions | Reference |
|---|---|---|---|
| Aqueous | 0.6 days | Standard conditions | wordpress.com |
| Soil | 61 days | - | wordpress.com |
| Soil | 72 days | - | nih.gov |
Biotic Transformation and Microbial Catabolism in Diverse Ecosystems
Biotic transformation, particularly through microbial catabolism, is a key process in the breakdown of this compound in soil environments.
Microbial degradation is considered a primary pathway for the dissipation of many herbicides in the environment. nih.gov For this compound, aerobic microbial degradation is the main route of breakdown in soil. wordpress.com While specific microbial strains that degrade this compound are not extensively detailed in the provided search results, it is known that soil microorganisms are responsible for its breakdown. oregonstate.edu The rate of this degradation can vary significantly depending on soil type and environmental conditions, with half-lives ranging from 31.5 to 533.2 days in different soils. epa.gov Field studies have shown average half-lives of around 34.5 days in North American sites. wordpress.com The process is generally slower in aquatic systems. beyondpesticides.org
In aerobic soil environments, the biotic transformation of this compound primarily results in the formation of carbon dioxide and non-extractable residues, with no other major degradation products identified. epa.gov In plants, the compound is metabolized into a complex mixture of water-soluble conjugates, mainly N-glucosides and glucose ester conjugates. epa.gov When ingested by animals, it is rapidly excreted with minimal biotransformation. beyondpesticides.orgepa.gov
The specific enzymatic systems involved in the biodegradation of this compound are not well-documented in the provided results. However, research on other herbicides indicates that enzymes such as dioxygenases and deaminases are often involved in the initial steps of degradation pathways for aromatic amines and chlorinated compounds. For instance, the degradation of other aromatic amines has been shown to be initiated by dioxygenases. frontiersin.org While not directly linked to this compound, studies on other compounds provide a framework for the potential enzymatic mechanisms. For example, the degradation of 3,5-diaminohexanoate (B231605) in Brevibacterium sp. involves a 3-keto-5-aminohexanoate cleavage enzyme and a deaminase. nih.gov The gut microbiome of organisms like bumblebees contains microbes that can aid in the detoxification of pesticides through the expression of enzymes like cytochrome P450. beyondpesticides.org
Transport and Distribution Dynamics in Soil and Aquatic Systems
The movement and distribution of aminocyclopyrachlor (B166884) in the environment are largely dictated by its chemical properties, which include high water solubility and low sorption to soil particles. herts.ac.ukusda.gov These characteristics indicate a potential for the compound to be mobile within soil and aquatic systems. herts.ac.uk
Sorption, the process by which a chemical binds to soil particles, significantly influences its mobility and bioavailability. For aminocyclopyrachlor, sorption is generally low in most soil types. usda.gov Studies have shown that its interaction with soil solids is dependent on the properties of both the chemical and the soil itself, such as clay and organic carbon content. mdpi.comnih.gov
Research using a batch equilibrium method on various Minnesota soils found that sorption values (Kd) in unamended soils were low, ranging from 0.17 to 0.63 mL/g. usda.gov Surface soils generally exhibited higher Kd values than subsurface soils. usda.gov A study on three Brazilian soils found that the Freundlich sorption coefficient (Kf) ranged from 0.37 to 1.34 µmol(1-1/n) L1/n kg-1. nih.gov This study established a significant positive correlation between the sorption coefficient and the clay content of the soil. nih.gov The addition of amendments like activated charcoal can dramatically increase sorption, with Kd values reaching as high as 8,992 mL/g, thereby limiting the herbicide's aqueous concentration and mobility. usda.govusda.gov
Desorption, the release of a sorbed chemical back into the soil solution, is also a critical factor in the environmental fate of aminocyclopyrachlor. In the Brazilian soil study, the desorption coefficient [Kf (desorption)] was found to be higher than the sorption coefficient, with values ranging from 3.62 to 5.36 µmol(1-1/n) L1/n kg-1. nih.gov This indicates that the sorption of aminocyclopyrachlor is reversible, suggesting that leaching can significantly affect its fate in the environment. nih.gov The relatively weak binding and reversible nature of its sorption contribute to its potential for transport away from the application site. nih.govusda.gov
Sorption and Desorption Coefficients of Aminocyclopyrachlor in Different Soils
| Soil Type | Soil Property | Sorption Coefficient (Kd or Kf) | Desorption Coefficient (Kf) | Reference |
|---|---|---|---|---|
| Minnesota Soils (Surface & Subsurface) | pH 5.8-7.6, 1-3% OC, 3-23% Clay | 0.17-0.63 mL/g (Kd) | Not Reported | usda.gov |
| Brazilian Loamy Sand | 8% Clay | 0.37 µmol(1-1/n) L1/n kg-1 (Kf) | 3.62 µmol(1-1/n) L1/n kg-1 | nih.gov |
| Brazilian Sandy Clay | 28% Clay | 0.70 µmol(1-1/n) L1/n kg-1 (Kf) | 4.89 µmol(1-1/n) L1/n kg-1 | nih.gov |
| Brazilian Clay | 58% Clay | 1.34 µmol(1-1/n) L1/n kg-1 (Kf) | 5.36 µmol(1-1/n) L1/n kg-1 | nih.gov |
Due to its low sorption and high water solubility, aminocyclopyrachlor is considered to have a high potential for leaching. herts.ac.uknih.gov This means it can move readily through the soil profile with water. The Groundwater Ubiquity Score (GUS), an index used to estimate mobility, classifies aminocyclopyrachlor as mobile and a potential leacher. herts.ac.ukusda.gov
Field studies and soil column experiments confirm this mobility. Residues of the compound have been detected at soil depths of 70-90 cm one year after application, confirming it is both persistent and easily leached. usda.gov A study assessing leaching in glass columns with three different Brazilian soils found that aminocyclopyrachlor was detected at all depths down to 30 cm in every soil tested. nih.gov The extent of leaching was influenced by soil texture; while less than 0.06% of the applied herbicide leached from sandy clay and clay soils, approximately 3% leached from a loamy sand soil. nih.gov These findings suggest a significant risk of groundwater contamination in areas with permeable soils, particularly where the water table is shallow. nih.govwisconsin.gov The chemical's properties are associated with those of chemicals frequently detected in groundwater. wisconsin.gov
Persistence and Transformation Products in Specific Environmental Compartments
Aminocyclopyrachlor is considered to be moderately persistent in the environment. herts.ac.ukfao.org Its degradation is influenced by factors such as sunlight, microbial activity, and soil conditions.
In soil, the dissipation half-life (DT50) of aminocyclopyrachlor can vary widely depending on the specific environment. Field studies in the United States and Canada observed a soil half-life ranging from 22 to 126 days. usda.gov Other studies reported a soil half-life of 37 to 103 days when applied to turf and 72 to 128 days in non-vegetated field studies. usda.gov More recent findings have indicated that the time required for 90% degradation (DT90) can be much longer, ranging from 622 to 921 days, highlighting its potential for long-term persistence. wikipedia.org Degradation in soil is primarily mediated by microbes. regulations.gov
In aquatic environments, aqueous photolysis (degradation by sunlight) is a major route of dissipation. nih.gov The photolysis half-life in natural water (pH 5.66 to 7.78) is approximately 1.3 days. usda.gov The compound is considered stable to hydrolysis under typical environmental pH conditions. fao.orgnih.gov
The primary transformation of aminocyclopyrachlor in the environment involves the breakdown of the molecule into smaller compounds. In water, photolysis degradation products include 5-chloro-2-cyclopropyl-pyrimidin-4-ylamine, 4-cyano-2-cyclopropyl-1H-imidazole-5-carboxylic acid, and cyclopropanecarboxylic acid. nih.govusda.gov The major transformation products of potential concern that have been identified are IN-LXT69, IN-V0977 (cyclopropanecarboxylic acid), and IN-YY905. usda.gov When the methyl ester form of the herbicide (DPX-KJM44) is applied, it rapidly hydrolyzes to the aminocyclopyrachlor acid in moist soils and aquatic environments. regulations.govapvma.gov.au
Environmental Persistence of Aminocyclopyrachlor
| Environment | Half-Life (DT50) | Notes | Reference |
|---|---|---|---|
| Soil (Field, US & Canada) | 22 - 126 days | Bare soil plots | usda.gov |
| Soil (Turf) | 37 - 103 days | Vegetated plots | usda.gov |
| Soil (Non-vegetated) | 72 - 128 days | Field studies | usda.gov |
| Natural Water (pH 5.66-7.78) | 1.3 days | Aqueous photolysis | usda.gov |
| pH 4 Buffer Solution | 7.8 days | Aqueous photolysis | nih.gov |
| Soil (Lab, Aerobic) | 40 days | Photolysis DT50 | apvma.gov.au |
Advanced Analytical Methodologies for Research and Elucidation
Chromatographic Separation Techniques for Complex Mixtures
Chromatographic methods are fundamental in isolating 3,5-Diamino-6-chloropicolinic acid from intricate environmental and biological samples, thereby enabling accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polar, non-volatile compounds like this compound. The development of a successful HPLC method hinges on the careful selection of a stationary phase, mobile phase composition, and detector.
For the separation of picolinic acid derivatives, reversed-phase HPLC is commonly employed. A C18 column is a frequent choice for the stationary phase, offering effective separation based on hydrophobicity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component. masterorganicchemistry.com To ensure the proper ionization state and improve the peak shape of the acidic analyte, the mobile phase is often acidified with agents like formic acid or phosphoric acid. masterorganicchemistry.comnih.gov Gradient elution, where the mobile phase composition is altered during the analytical run, is often utilized to achieve optimal separation of the target analyte from other matrix components. nih.gov
A typical HPLC method for a related compound, 3,4-diaminopyridine, utilized a C18 column with a mobile phase of acetonitrile and an aqueous solution containing sodium octanesulfonate and ammonium (B1175870) acetate, adjusted to an acidic pH. masterorganicchemistry.com While specific parameters for this compound are not widely published, a similar approach would be a logical starting point for method development.
Table 1: Illustrative HPLC Parameters for Picolinic Acid Derivative Analysis
| Parameter | Typical Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient from a high aqueous content to a high organic content |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV at a wavelength around 210-280 nm or Mass Spectrometry |
| Injection Volume | 10 - 20 µL |
This table presents a generalized set of parameters based on methods for similar compounds and is intended to be illustrative.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar functional groups (carboxylic acid and amino groups), is non-volatile. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable form suitable for GC analysis. mdpi.comnih.govresearchgate.net
Derivatization chemically modifies the analyte to increase its volatility. For compounds containing carboxylic acid and amino groups, esterification and/or acylation are common derivatization strategies. For instance, the carboxylic acid group can be converted to its methyl or butyl ester. nih.gov Reagents like isobutyl chloroformate have been used for the derivatization of amines for GC-MS analysis. researchgate.net Another approach involves the use of silylating agents. Once derivatized, the compound can be separated on a GC column, often a non-polar or medium-polarity column, and detected by various detectors, with the electron capture detector (ECD) being particularly sensitive to halogenated compounds like this chlorinated picolinic acid derivative.
For the trace analysis of this compound in complex matrices such as soil, water, and biological tissues, the coupling of chromatographic separation with mass spectrometry (MS) provides unparalleled sensitivity and selectivity. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and powerful technique for this purpose. nih.govresearchgate.net
In LC-MS/MS, the HPLC system separates the analyte from the matrix. The analyte is then ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (the molecular ion or a prominent adduct of the analyte) in the first mass analyzer, its fragmentation through collision-induced dissociation (CID), and the detection of specific product ions in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and sensitivity, allowing for quantification at very low levels. nih.gov For the parent compound, aminopyralid (B1667105), LC-MS/MS methods have been developed with limits of quantification in the low ng/g range in complex samples like straw. nih.gov
Similarly, GC-MS/MS can be employed for the analysis of the derivatized analyte, offering high selectivity and sensitivity for trace-level detection.
Spectroscopic Characterization for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound and for its quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of molecular structure. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 | 110 - 150 |
| Amino (NH₂) protons | 4.0 - 6.0 | - |
| Carboxylic Acid (COOH) proton | 10.0 - 13.0 | 160 - 180 |
| Carbons attached to N | - | 140 - 160 |
| Carbon attached to Cl | - | 120 - 140 |
This table presents generalized predicted chemical shift ranges and is for illustrative purposes. Actual values would need to be determined experimentally.
Mass spectrometry (MS) is a vital technique for both the identification and quantification of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition.
Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation through the analysis of fragmentation patterns. researchgate.net When the protonated molecule (or another parent ion) is subjected to collision-induced dissociation, it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure.
For this compound, expected fragmentation pathways in positive ion mode would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). nih.gov The loss of the carboxylic acid group as CO₂ is a common fragmentation for carboxylic acids. testbook.com The cleavage of the C-Cl bond or the loss of HCl could also be anticipated. The study of these fragmentation patterns is essential for confirming the identity of the metabolite in complex samples.
Infrared and UV-Vis Spectroscopy for Functional Group Analysis and Quantification
Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are crucial tools in the analysis of this compound.
Infrared (IR) Spectroscopy is primarily used for the identification of functional groups within the molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of characteristic bonds can be confirmed. The structure of this compound contains several functional groups—a carboxylic acid, primary amino groups, a C-Cl bond, and a substituted pyridine (B92270) ring—that give rise to a distinct IR spectrum. The O-H stretch of the carboxylic acid is typically observed as a very broad band, while the C=O stretch appears as a strong, sharp peak. researchgate.netresearchgate.net The N-H stretching of the amino groups usually appears as one or two sharp bands in the high-frequency region. upm.edu.my Vibrations associated with the pyridine ring and the C-Cl bond occur in the fingerprint region of the spectrum. researchgate.net
Key Infrared Absorption Bands for this compound
| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (Broad) |
| Carboxylic Acid | C=O Stretch | 1680-1725 |
| Primary Amine | N-H Stretch | 3300-3500 |
| Aromatic Ring | C=C and C=N Stretch | 1450-1600 |
| Carbon-Halogen | C-Cl Stretch | 600-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy is a quantitative technique used to measure the concentration of the compound in a solution. The pyridine ring, substituted with amino and carboxyl groups, acts as a chromophore that absorbs light in the UV-Vis range. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. For quantification, a calibration curve is typically generated by measuring the absorbance of a series of standard solutions of known concentrations. mdpi.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The maximum absorption wavelength (λmax) is determined by scanning the UV-Vis spectrum.
Sample Preparation and Matrix Effects in Research Sample Analysis
The analysis of this compound in research samples, which can range from synthesis reaction mixtures to environmental or biological matrices, requires meticulous sample preparation. The primary goals of this step are to isolate the analyte from interfering substances and to prepare it in a suitable solvent for analysis. A common preparation method involves dissolution in an appropriate organic solvent like dimethylformamide, followed by precipitation or extraction. google.com For complex samples, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to clean up the sample and concentrate the analyte. mdpi.com
Matrix effects are a significant challenge in analytical chemistry, particularly for sensitive techniques like mass spectrometry coupled with liquid chromatography. These effects occur when components of the sample matrix, other than the analyte, alter the analyte's ionization efficiency, leading to signal suppression or enhancement. This can result in inaccurate quantification. Careful sample preparation is the most critical step in mitigating matrix effects. By removing interfering components, the matrix's influence on the analyte's signal is minimized, leading to more accurate and reproducible results.
Method Validation for Research Applications (Specificity, Accuracy, Precision, Limits of Detection/Quantification)
For any analytical method to be considered reliable for research, it must undergo a thorough validation process to demonstrate its fitness for purpose. europa.eu This involves evaluating several key performance characteristics. mdpi.com
Specificity/Selectivity: This parameter ensures that the analytical signal is solely from the analyte of interest, without interference from other compounds such as impurities, degradation products, or matrix components. europa.eu In chromatographic methods, specificity is demonstrated by showing that the analyte peak is well-resolved from other peaks in the chromatogram. mdpi.commdpi.com
Accuracy: Accuracy reflects the closeness of the measured value to the true value. europa.eu It is typically assessed through recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the sample is then analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy of the method. mdpi.com
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. energetic-materials.org.cn
Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. mdpi.com
Limits of Detection (LOD) and Quantification (LOQ): These parameters define the lower limits of a method's performance.
The Limit of Detection (LOD) is the lowest concentration of the analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. d-nb.info
The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. d-nb.info These values are often calculated from the slope of the calibration curve (S) and the standard deviation of the y-intercepts of regression lines (σ), using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). mdpi.comenergetic-materials.org.cn
Representative Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
| Linearity (Coefficient of Determination) | R² ≥ 0.999 | R² = 0.9996 energetic-materials.org.cn |
| Accuracy (% Recovery) | 90-110% | 90-95% mdpi.com |
| Precision (Repeatability as %RSD) | ≤ 2% | 0.30% energetic-materials.org.cn |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 20 ng/g energetic-materials.org.cn |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 67 ng/g energetic-materials.org.cn |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecules. For derivatives and related structures of 3,5-Diamino-6-chloropicolinic acid, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been employed to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govdergipark.org.tr
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity or basicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity or acidity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov
For related pyridine (B92270) derivatives, the HOMO is often localized on the pyridine ring and the amino groups, while the LUMO is distributed over the ring and the carboxylic acid group. The specific energies of these orbitals determine the molecule's reactivity profile. For instance, a smaller HOMO-LUMO gap suggests higher reactivity. In computational studies of similar compounds, like 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid, the HOMO and LUMO energies have been calculated to predict their electronic behavior. scholarsresearchlibrary.com
Table 1: Frontier Molecular Orbital Data for a Related Pyridine Derivative
| Parameter | Value (a.u.) |
| HOMO Energy | -0.245 |
| LUMO Energy | -0.087 |
| HOMO-LUMO Gap | 0.158 |
Note: Data is for the related compound 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid as a reference for the class of compounds. scholarsresearchlibrary.com
The pKa value is a quantitative measure of a molecule's acidity in a given solvent. organicchemistrydata.org Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the deprotonation of an acidic functional group or the protonation of a basic site. The carboxylic acid group (-COOH) on the picolinic acid backbone is the primary acidic center, while the amino groups (-NH2) and the nitrogen atom in the pyridine ring are the basic centers.
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein or nucleic acid. f1000research.comrsc.org
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then scoring them based on a force field that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For a molecule like this compound, the amino groups and the carboxylic acid group are likely to be key pharmacophoric features involved in forming hydrogen bonds with receptor residues.
Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor interaction. rsc.org By simulating the movement of atoms over time, MD can explore the conformational flexibility of both the ligand and the receptor upon binding. This allows for a more detailed analysis of the stability of the binding mode predicted by docking and can reveal important dynamic processes such as allosteric effects or the role of water molecules in the binding interface. The conformational analysis helps in understanding how the molecule adapts its shape to fit into the binding pocket of a receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivation)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
The theoretical derivation of a QSAR model involves several steps:
Data Set Selection: A series of structurally related compounds with known biological activities is chosen.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors can be categorized as:
Electronic: e.g., partial charges, dipole moment, HOMO/LUMO energies.
Steric: e.g., molecular volume, surface area, shape indices.
Hydrophobic: e.g., logP (partition coefficient).
Topological: e.g., connectivity indices.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
For a class of compounds including this compound, a QSAR study would aim to identify the key molecular features that govern their biological activity, providing a theoretical framework to guide the design of new, more potent analogues.
Development of Predictive Models for Biological Interaction
Predictive models are crucial in understanding how herbicides like aminopyralid (B1667105) interact with biological systems. These models leverage computational approaches to forecast the potential for interactions with target organisms and the surrounding environment. The development of such models is a key aspect of modern agrochemical research.
In silico prediction of interactions between small molecules, such as aminopyralid, and biological targets is a significant area of study. nih.gov These computational methods are essential for identifying potential biological activities and understanding the mechanisms of action. cas.org Predictive models can be developed using various machine learning techniques, which learn from existing data to make predictions about new compounds. nih.gov For instance, models can be trained on datasets of known drug-target interactions to predict novel interactions for other molecules. nih.gov
The effectiveness of these predictive models is highly dependent on the quality and comprehensiveness of the data used to build them. cas.org By integrating diverse data sources, including chemical structures, biological activities, and environmental fate data, more robust and accurate models can be created. blm.gov These models can simulate and predict biological activity and drug-target interactions, which is valuable for assessing the potential efficacy and environmental impact of herbicides. cas.org
For aminopyralid, predictive models can be used to estimate its behavior in various environmental compartments. For example, models like the Generic Estimated Environmental Concentration (GENEEC) computer model can simulate the runoff and spray drift of aminopyralid to estimate concentrations in surface water. epa.gov Such models are instrumental in ecological risk assessments, helping to predict potential exposures for non-target organisms. blm.gov
Ligand-Based and Structure-Based Approaches
Computational drug design methodologies, which are also applicable to herbicide development, are broadly categorized into ligand-based and structure-based approaches. iptonline.comnih.gov Both strategies aim to identify and optimize molecules that can interact with a specific biological target.
Ligand-Based Approaches: These methods are employed when the three-dimensional structure of the target protein is unknown. iptonline.com They rely on the principle that molecules with similar structures are likely to have similar biological activities. temple.edu Ligand-based drug design (LBDD) infers the binding characteristics from a set of known active molecules. iptonline.com This information is then used to build a model, such as a pharmacophore model, that defines the essential features required for biological activity. researchgate.net These models can then be used to screen large databases of chemical compounds to identify new potential candidates. temple.edumdpi.com
Structure-Based Approaches: When the 3D structure of the target protein is available, either through experimental methods like X-ray crystallography or computational modeling, structure-based drug design (SBDD) can be utilized. iptonline.com SBDD involves docking candidate molecules into the binding site of the target protein to predict their binding affinity and orientation. mdpi.com This approach provides detailed atomic-level information about the specific interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts. iptonline.com
In the context of aminopyralid, which acts as a synthetic auxin, these approaches can be used to understand its interaction with auxin receptors in plants. epa.gov While the specific mode of action is not fully understood, computational methods can help elucidate the binding mechanism. epa.gov By combining ligand-based and structure-based techniques, researchers can create a more comprehensive understanding of how aminopyralid exerts its herbicidal effects, potentially leading to the design of more effective and selective herbicides. nih.govmdpi.com
Reaction Mechanism Simulations for Synthesis and Degradation Pathways
Computational chemistry plays a vital role in elucidating the reaction mechanisms involved in both the synthesis and degradation of chemical compounds like aminopyralid.
Synthesis Pathways: The manufacturing of aminopyralid can be achieved through processes analogous to the synthesis of picloram, involving steps such as chlorination, hydrolysis, and amination of a picoline starting material. nih.gov Reaction mechanism simulations can be used to optimize these synthetic routes by investigating the transition states and intermediates of each reaction step. This allows for the identification of the most energetically favorable pathways, potentially leading to higher yields and reduced byproducts.
Degradation Pathways: Understanding the environmental fate of herbicides is critical. Aminopyralid is known to be moderately persistent in some soil environments and is susceptible to degradation through various mechanisms. epa.gov Theoretical methods can be employed to study the kinetics and mechanisms of these degradation pathways. researchgate.net
For instance, the reaction of aminopyralid with hydroxyl radicals (•OH), a key reactive species in environmental systems, can be investigated using computational models. researchgate.net These studies can determine reactivity parameters like ionization energy and electrophilicity to predict the susceptibility of the herbicide to oxidative degradation. researchgate.net The degradation can proceed through pathways such as hydroxylation and dealkylation. researchgate.net
Furthermore, simulations can model the photodegradation of aminopyralid, which has been identified as a significant degradation route in aqueous environments. epa.gov The half-life for aqueous photolysis is reported to be very short, indicating that sunlight can play a major role in its breakdown in shallow water bodies. epa.gov Studies on the field degradation of aminopyralid have shown that it follows pseudo-first-order kinetics, with its persistence being influenced by soil properties like organic matter content. researchgate.netnih.gov
Future Research Directions and Unexplored Academic Avenues
Integration of Omics Technologies in Mechanistic Studies
Future research should pivot towards a systems-biology approach by integrating various "omics" technologies to elucidate the complex mechanisms of action and resistance. While it's known that aminopyralid (B1667105) mimics the plant hormone auxin, leading to uncontrolled growth in susceptible plants, the precise downstream cascade of events at the molecular level is not fully mapped. epa.govnih.gov
Genomics and Transcriptomics: These tools can identify the full spectrum of genes and transcripts that are up- or down-regulated following exposure to the compound. This could reveal secondary modes of action or novel resistance genes in various plant species. For instance, studies on other auxin herbicides have identified specific auxin receptor proteins like TIR1/AFB that mediate chemical specificity and downstream gene expression. nih.gov
Proteomics: By analyzing the entire protein complement of a cell or organism, proteomics can identify the protein targets and off-targets of 3,5-Diamino-6-chloropicolinic acid. This can clarify how different plant species exhibit varying levels of sensitivity.
Metabolomics: This approach can map the metabolic fingerprint of an organism's response to the compound, revealing how it alters biochemical pathways beyond the immediate auxin response. This is crucial for understanding the full physiological impact on target and non-target organisms.
The integration of these omics datasets will provide a holistic view of the compound's interaction with biological systems, moving beyond a single target-pathway model to a comprehensive network-level understanding.
Development of Bio-inspired Synthetic Routes
Current industrial synthesis of picolinic acid derivatives often relies on conventional chemical methods. The future lies in developing more sustainable, bio-inspired synthetic routes that offer higher selectivity, milder reaction conditions, and a reduced environmental footprint. nih.govyoutube.com
Biocatalysis: The use of enzymes or whole-cell microorganisms presents a powerful alternative for chemical synthesis. nih.govrsc.org Enzymes exhibit remarkable chemo-, regio-, and enantioselectivity, which can simplify production processes by avoiding the need for protecting groups and reducing unwanted by-products. youtube.comnih.gov Research into identifying or engineering enzymes, such as oxidases or dehydrogenases, could lead to novel and efficient pathways for synthesizing the picolinic acid scaffold or its derivatives. mdpi.com
Photocatalysis: Visible-light photoredox catalysis is an emerging field in organic synthesis that allows for the activation of chemical bonds under ambient conditions. rsc.org Research into applying photocatalytic methods could uncover new reactions for the functionalization of the pyridine (B92270) ring, potentially leading to the synthesis of this compound or its analogs with high efficiency and atom economy. rsc.orgrsc.org Studies on coordination polymers with picolinic acid derivatives have already demonstrated their potential in photocatalytic degradation of pollutants, suggesting the reverse—synthesis—is a viable research avenue. rsc.org
Table 1: Comparison of Synthetic Methodologies for Picolinic Acid Derivatives
| Methodology | Key Advantages | Research Focus | Potential Outcome |
|---|---|---|---|
| Conventional Heterogeneous Catalysis | Established industrial processes. | Oxidation of picoline precursors over metal oxide catalysts (e.g., V₂O₅–TiO₂). researchgate.netgoogle.com | Optimization of yield and selectivity. |
| Biocatalysis | High selectivity (chemo-, regio-, enantio-), mild reaction conditions, biodegradable catalysts. nih.govyoutube.com | Discovery and engineering of enzymes (e.g., oxidases, hydrolases) for specific synthesis steps. mdpi.com | Greener, more efficient synthesis with fewer by-products. |
| Photocatalysis | Uses visible light, ambient temperature, high atom efficiency. rsc.org | Development of novel photocatalysts and reactions for pyridine ring functionalization. rsc.org | Energy-efficient synthesis and discovery of new chemical transformations. |
Advanced Materials for Environmental Remediation Applications
Given that this compound is persistent and highly mobile in certain soil types, leading to potential contamination of compost and water, there is a critical need for advanced remediation technologies. epa.govusda.govepa.gov Research should focus on developing and optimizing novel materials for its capture and degradation.
Advanced Sorbents: While sorption to soil organic matter and clay minerals occurs, its high mobility necessitates more effective sorbents. usda.govcambridge.org Research has shown that materials like biochar and activated carbon can effectively reduce the availability of the compound in soil and compost. wku.eduncsu.edu Future studies should explore the design of "designer biochars" produced from specific feedstocks and pyrolysis conditions to maximize sorption capacity and specificity for this compound.
Advanced Oxidation Processes (AOPs): AOPs are highly effective for degrading persistent organic pollutants. mdpi.comgnest.org These processes generate highly reactive species, such as hydroxyl radicals, that can break down the molecule. mdpi.commdpi.com Studies on sulfate (B86663) radical-based AOPs have shown that the amino group on the pyridine ring is a primary reactive site, leading to degradation pathways like hydroxylation and decarboxylation. nih.gov Future research could investigate novel AOP systems, such as photocatalysis with TiO₂ nanoparticles or photo-Fenton processes, to achieve complete mineralization of the compound into harmless products like CO₂, water, and inorganic ions. mdpi.commdpi.com
Table 2: Sorption Coefficients of Aminopyralid in Various Media
| Sorbent Material | Freundlich Distribution Coefficient (K_f) | Reference |
|---|---|---|
| Arredondo fine sand | 0.96 | cambridge.org |
| Cecil sandy loam | 0.35 | cambridge.org |
| Kaolinite (Clay Mineral) | 5.63 | usda.govcambridge.org |
| Bentonite (Clay Mineral) | 2.29 | usda.govcambridge.org |
| Montmorillonite (Clay Mineral) | 608.90 | usda.govcambridge.org |
| Biochar (in compost) | Reduced residual levels to undetectable | wku.edu |
Exploration of Novel Analog Design Principles for Targeted Molecular Probes
The picolinic acid scaffold is a versatile platform for designing molecules with specific biological targets. nih.govpensoft.net By modifying the functional groups on the this compound core, researchers can move beyond herbicidal activity to create highly targeted molecular probes for academic and diagnostic purposes.
Radiolabeled Probes: Picolinic acid-based chelators have shown great promise for developing radiotheranostic agents. nih.gov By synthesizing analogs of this compound capable of chelating radiometals and attaching them to a targeting vector (e.g., a molecule that binds to a specific cancer cell receptor), it is possible to create probes for medical imaging techniques like single-photon emission computed tomography (SPECT). nih.gov
Fluorescent Probes: Functionalizing the core structure with fluorophores could yield probes for cellular imaging, allowing researchers to visualize the compound's uptake, translocation, and subcellular localization in real-time.
Anticancer Agent Design: Research on other picolinamide (B142947) derivatives has demonstrated their potential as anticancer agents by targeting specific enzymes like VEGFR-2 kinase. nih.gov Designing and synthesizing analogs of this compound based on these principles could lead to the discovery of new therapeutic candidates. pensoft.netnih.gov The key is to systematically explore how different substitutions on the pyridine ring affect binding affinity and selectivity for various biological targets. pensoft.net
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical and biological research by accelerating discovery and improving prediction accuracy. nih.govnih.govmdpi.com Applying these computational tools to this compound and its analogs represents a significant frontier.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use computational descriptors to build mathematical relationships between a compound's structure and its biological activity. nih.gov Developing robust QSAR models for picolinic acid derivatives can predict the herbicidal or potential therapeutic activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.govresearchgate.net For example, a QSAR study on dipicolinic acid derivatives identified key structural features for antioxidant activity, such as a low number of double bonds and the presence of hydrogen bond donors. nih.gov
De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties. mdpi.com These models can be trained on datasets of known auxin herbicides or other active compounds to generate novel picolinic acid structures that are predicted to have high efficacy and selectivity. nih.gov
Predictive Toxicology and Environmental Fate: ML models can be trained to predict a compound's toxicity and environmental properties (like soil mobility or degradation rate) based on its chemical structure. nih.govresearchgate.net This allows for the in-silico screening of novel analogs to identify candidates with not only high activity but also a more favorable environmental and safety profile before they are ever synthesized in a lab.
Table 3: Applications of AI/ML in Picolinic Acid Derivative Research
| AI/ML Application | Objective | Methodology | Potential Impact |
|---|---|---|---|
| QSAR Modeling | Predict biological activity of new analogs. nih.gov | Develop regression models correlating molecular descriptors with activity data. researchgate.netnih.gov | Prioritize synthesis of the most promising compounds. |
| De Novo Drug/Herbicide Design | Generate novel molecular structures with optimized properties. nih.gov | Utilize generative models (e.g., GANs, Reinforcement Learning). nih.govmdpi.com | Accelerate the discovery of new active compounds. |
| Property Prediction | Forecast toxicity, bioavailability, and environmental fate. nih.gov | Train models on large datasets of chemical structures and known properties. researchgate.net | Design safer and more environmentally benign chemicals. |
| Target Identification | Identify potential biological targets for novel analogs. | Analyze vast databases of drug-target interactions and disease pathways. nih.gov | Repurpose existing scaffolds for new therapeutic applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
